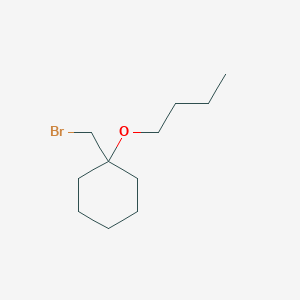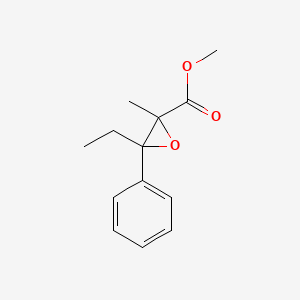
2-(4-bromophenyl)-4-methylPyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-4-methylPyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of a bromine atom on the phenyl ring and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4-methylPyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylpyridine.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-methylpyridine in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2-(4-bromophenyl)-4-methylPyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, solvents like ether or THF, and temperatures ranging from -78°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, and temperatures ranging from 0°C to 100°C.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or ethanol, and temperatures ranging from 0°C to room temperature.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
科学研究应用
2-(4-bromophenyl)-4-methylPyridine has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in biological studies to investigate its effects on various biological pathways and targets.
Material Science: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Agrochemicals: Used in the synthesis of agrochemical compounds for pest control and crop protection.
作用机制
The mechanism of action of 2-(4-bromophenyl)-4-methylPyridine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring and the methyl group on the pyridine ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(4-chlorophenyl)-4-methylPyridine: Similar structure with a chlorine atom instead of a bromine atom.
2-(4-fluorophenyl)-4-methylPyridine: Similar structure with a fluorine atom instead of a bromine atom.
2-(4-iodophenyl)-4-methylPyridine: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
2-(4-bromophenyl)-4-methylPyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound versatile for different applications. Additionally, the combination of the bromine atom and the methyl group on the pyridine ring enhances its binding affinity and biological activity compared to other similar compounds.
属性
分子式 |
C12H10BrN |
|---|---|
分子量 |
248.12 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-4-methylpyridine |
InChI |
InChI=1S/C12H10BrN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3 |
InChI 键 |
DEGAQWXCUKVJBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13638844.png)





![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)







